molecular formula C24H24N2O4 B2477687 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 932153-52-1

1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2477687
CAS No.: 932153-52-1
M. Wt: 404.466
InChI Key: ISAVBNKXOYLGQH-UHFFFAOYSA-N
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Description

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted at positions 3 and 5 with a 3,4-dimethoxyphenyl group and a 2-methoxynaphthalen-1-yl moiety, respectively. Pyrazolines are renowned for diverse biological activities, including antimicrobial, antioxidant, and analgesic properties .

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(2-methoxynaphthalen-1-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15(27)26-20(24-18-8-6-5-7-16(18)9-12-22(24)29-3)14-19(25-26)17-10-11-21(28-2)23(13-17)30-4/h5-13,20H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVBNKXOYLGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of approximately 414.5 g/mol. The structure consists of a pyrazole ring attached to a naphthalene moiety and multiple methoxy groups, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can alter cellular processes such as:

  • Cell Division : Inhibition of mitotic processes leading to cell cycle arrest.
  • Apoptosis : Induction of programmed cell death through activation of intrinsic pathways.
  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.

Anticancer Activity

Numerous studies have reported on the anticancer properties of pyrazole derivatives, including the compound . For instance:

  • A study demonstrated that compounds similar to this pyrazole derivative exhibited significant cytotoxic effects against human neuroblastoma (SH-SY5Y) cells, achieving approximately 50–60% inhibition at a concentration of 100 μM .
CompoundCell LineConcentration (μM)% Inhibition
1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneSH-SY5Y10050–60%

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise in antimicrobial applications. Research indicates that it may inhibit microbial growth by disrupting cellular functions through similar mechanisms as those observed in cancer cells.

Study on Cytotoxicity

In a comparative study involving various pyrazole derivatives, the compound demonstrated selectivity towards cancerous cells while exhibiting minimal toxicity against healthy fibroblast cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects on normal tissues .

DNA Protection Assays

Another study assessed the protective potential of related pyrazole compounds against DNA damage induced by radicals. The results indicated that these compounds significantly reduced DNA denaturation and damage, suggesting a potential role in chemoprevention .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Substituents and Reported Activities
Compound Name R3 Substituent R5 Substituent Biological Activity (Docking Score) Reference
Target Compound 3,4-Dimethoxyphenyl 2-Methoxynaphthalen-1-yl Not reported N/A
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl) 4-Chlorophenyl 4-Methoxyphenyl Antibacterial, Antifungal
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl) Naphthalen-1-yl 4-Ethoxyphenyl Antifungal (-7.501 kcal/mol)
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl} Phenyl 4-Hexyloxyphenyl No activity reported
Key Observations:
  • Electron-Donating vs.
  • Naphthyl vs. Phenyl Groups : The 2-methoxynaphthalen-1-yl group in the target compound may improve π-π stacking interactions in molecular targets compared to simpler phenyl or ethoxyphenyl groups, as seen in the superior docking score of naphthalene-containing analogs .
  • Alkoxy Chain Length : Longer chains (e.g., hexyloxy in ) increase lipophilicity but may reduce solubility, whereas methoxy/ethoxy groups balance lipophilicity and metabolic stability.

Crystallographic and Structural Data

X-ray crystallography studies on analogs (e.g., ) reveal:

  • Bond Angles and Distances : The dihydropyrazole ring adopts a puckered conformation, with substituents influencing planarity and intermolecular interactions.
  • Software Tools : SHELXL and ORTEP are widely used for refinement and visualization, suggesting similar methodologies could apply to the target compound.

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